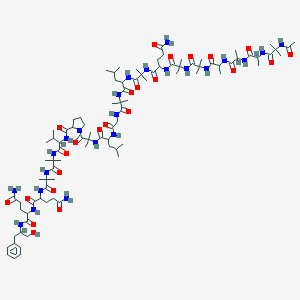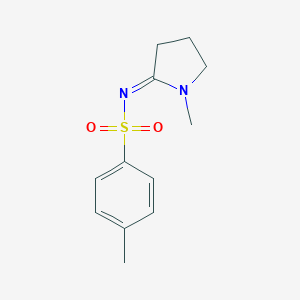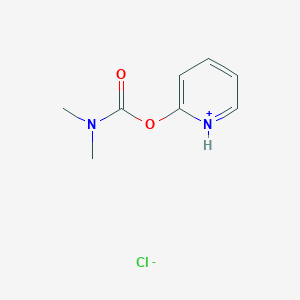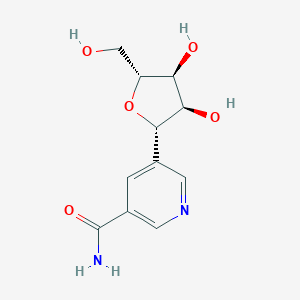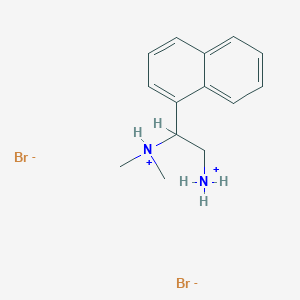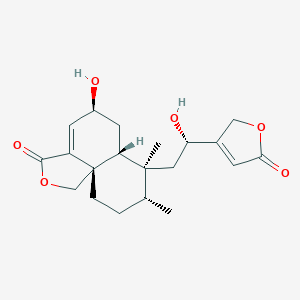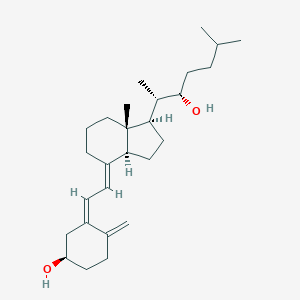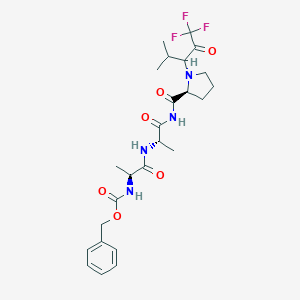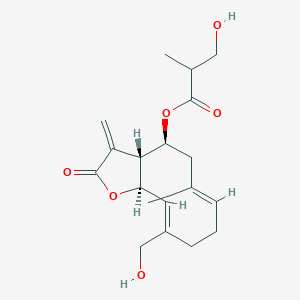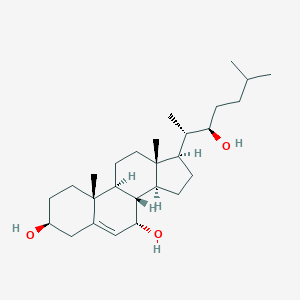
Cholest-5-ene-3,7,22-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-ene-3,7,22-triol, also known as 7α, 27-dihydroxycholesterol or 27-hydroxycholesterol, is a sterol compound that plays a significant role in various biological processes. It is synthesized from cholesterol through the action of the enzyme cholesterol 27-hydroxylase.
Wissenschaftliche Forschungsanwendungen
Cholest-5-ene-3,7,22-triol in Sterol Synthesis
Cholest-5-ene-3,7,22-triol has been studied for its effects on sterol synthesis. Swaminathan et al. (1992) synthesized (25R)-5α-cholest-8(14)-ene-3β,15β,26-triol, a potential metabolite of cholest-5-ene-3,7,22-triol, and found it to be very potent in lowering levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in Chinese hamster ovary cells. This suggests its significant role in the regulation of sterol synthesis (Swaminathan, Pinkerton, Wilson, & Schroepfer, 1992).
Role in Metabolism and Hormone Formation
The compound has also been linked to steroid hormone formation. Ruan et al. (1999) described an improved synthesis of (20R,22R)-cholest-5-ene-3β,20,22-triol, a variant of cholest-5-ene-3,7,22-triol, which acts as an intermediate in steroid hormone formation and as an activator of nuclear orphan receptor LXRα. This highlights its potential application in the study of steroid hormone biosynthesis (Ruan, Wilson, & Schroepfer, 1999).
Cytotoxicity and Neoplastic Growth Studies
Studies have also explored the cytotoxic properties of cholest-5-ene-3,7,22-triol derivatives. Boberg et al. (1989) investigated the cytotoxicity of (22R)-cholest-5-ene-3β,7α,22-triol and its isomers in Ehrlich ascites tumor cells, revealing differential cytotoxic effects that were not explained by different patterns of metabolites. This research is crucial in understanding the role of such compounds in neoplastic growth and potential therapeutic applications (Boberg, Smith-Kielland, Stabursvik, & Stokke, 1989).
Application in Anti-Mycobacterial Agents
Frank et al. (2016) discovered that cholest-5-ene-3,7,22-triol derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting their potential as novel anti-mycobacterial agents. This research opens avenues for the development of new drugs targeting tuberculosis (Frank, Zhao, Wong, Basudhar, De Voss, & Ortiz de Montellano, 2016).
Eigenschaften
CAS-Nummer |
104786-66-5 |
|---|---|
Produktname |
Cholest-5-ene-3,7,22-triol |
Molekularformel |
C23H23ClN2O3S |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-16(2)6-9-23(29)17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19-,20+,21-,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
ULLWYOKOOHAYDJ-SDLILUQASA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)[C@@H](CCC(C)C)O |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Kanonische SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Synonyme |
cholest-5-ene-3,7,22-triol cholest-5-ene-3,7,22-triol, (3beta,7beta,22R)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



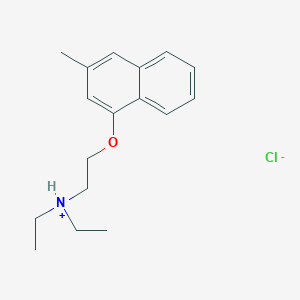
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
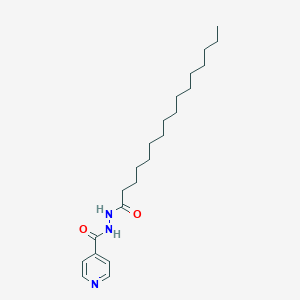
![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
